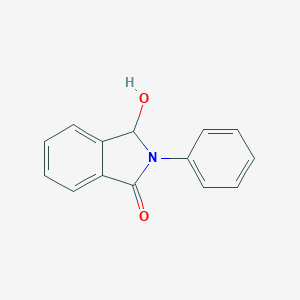
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential use in cancer therapy.
Mechanism Of Action
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibits 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately results in cell death. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more reliant on 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one for DNA repair.
Biochemical And Physiological Effects
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have a range of biochemical and physiological effects. In addition to inhibiting DNA repair, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one in lab experiments is its potency as a 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be cytotoxic at high concentrations, which can limit their use in certain experiments.
Future Directions
There are several future directions for the study of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one and other 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective than single-agent therapies. Another area of research is the development of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors with improved selectivity and reduced off-target effects. Additionally, there is ongoing research into the use of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Synthesis Methods
The synthesis of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one involves the reaction of 1,2-phenylenediamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one.
Scientific Research Applications
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one has been extensively studied for its potential use in cancer therapy. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers. Clinical trials have demonstrated the efficacy of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in ovarian, breast, and prostate cancers. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
CAS RN |
18167-15-2 |
|---|---|
Product Name |
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one |
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H |
InChI Key |
ZLODOCHSFJATAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
Other CAS RN |
18167-15-2 |
solubility |
33.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



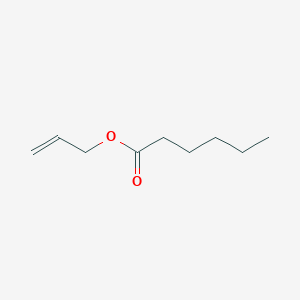
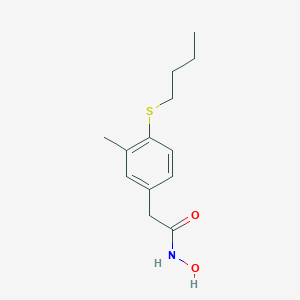
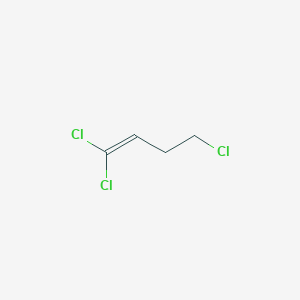
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
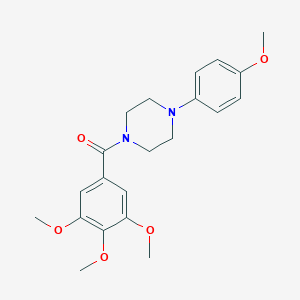
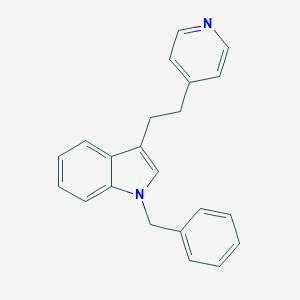
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
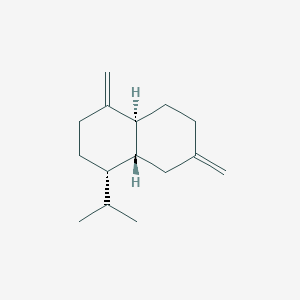
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
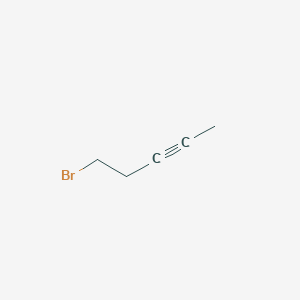
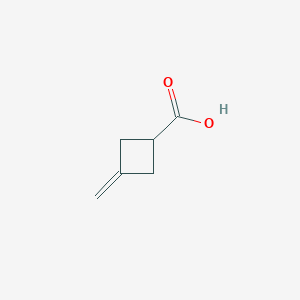
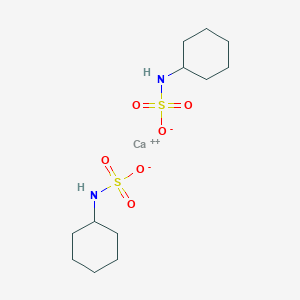
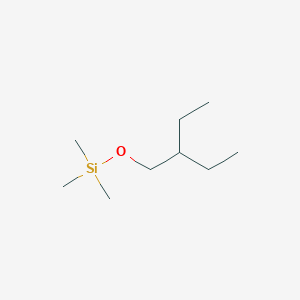
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)